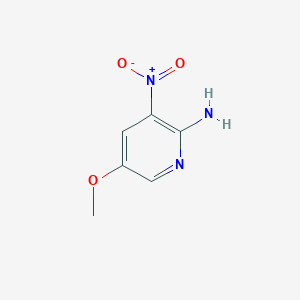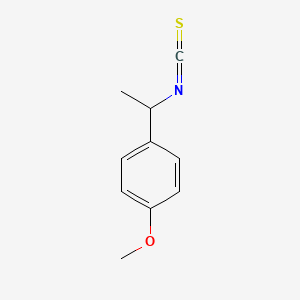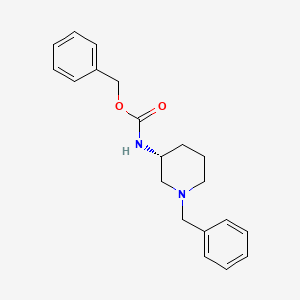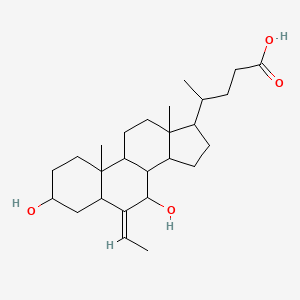![molecular formula C15H13BrO B12094947 4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
4-Bromo-6-isopropyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-isopropyldibenzo[b,d]furan is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol It is a derivative of dibenzofuran, where the bromine and isopropyl groups are substituted at the 4 and 6 positions, respectively
Preparation Methods
The synthesis of 4-Bromo-6-isopropyldibenzo[b,d]furan typically involves the bromination of 6-isopropyldibenzo[b,d]furan. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Chemical Reactions Analysis
4-Bromo-6-isopropyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine atom. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Bromo-6-isopropyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-6-isopropyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
4-Bromo-6-isopropyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
4-Bromo-6-phenyldibenzo[b,d]furan: This compound has a phenyl group instead of an isopropyl group, which can affect its chemical reactivity and biological activity.
6-Isopropyldibenzo[b,d]furan: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.
Dibenzofuran: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
4-bromo-6-propan-2-yldibenzofuran |
InChI |
InChI=1S/C15H13BrO/c1-9(2)10-5-3-6-11-12-7-4-8-13(16)15(12)17-14(10)11/h3-9H,1-2H3 |
InChI Key |
VFLAXRDYRTWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
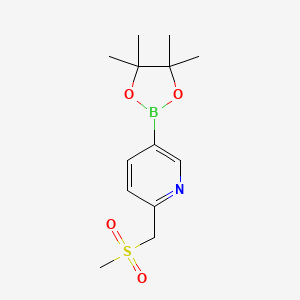

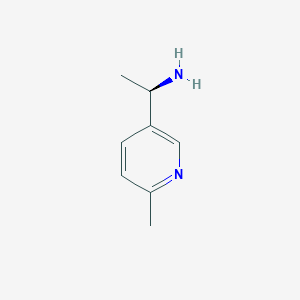
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)
